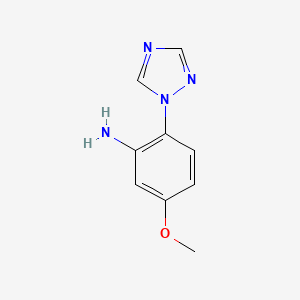

5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N4O |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

5-methoxy-2-(1,2,4-triazol-1-yl)aniline |

InChI |

InChI=1S/C9H10N4O/c1-14-7-2-3-9(8(10)4-7)13-6-11-5-12-13/h2-6H,10H2,1H3 |

InChI Key |

BXKOPJMKSBIVFL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=NC=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Synthetic Strategies for 5 Methoxy 2 1h 1,2,4 Triazol 1 Yl Aniline

Targeted Synthesis of 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline

The targeted synthesis of this compound can be approached through several convergent strategies that focus on the efficient formation of the key structural components.

Strategies for Triazole Ring Formation (e.g., Cycloaddition Reactions, Amidrazone Cyclization)

The formation of the 1,2,4-triazole (B32235) ring is a critical step in the synthesis of the target molecule. Various methods have been developed for the construction of this heterocyclic system, with cycloaddition reactions and the cyclization of amidrazones being prominent strategies.

Cycloaddition Reactions: [3+2] Cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles like 1,2,4-triazoles. One common approach involves the reaction of nitriles with nitrile imines, which can be generated in situ from hydrazonoyl halides. This method allows for the regioselective formation of substituted 1,2,4-triazoles. zsmu.edu.uamdpi.com For instance, the reaction of a nitrile with a hydrazonoyl chloride in the presence of a base can yield the desired triazole core. The regioselectivity of the cycloaddition is often influenced by the electronic and steric properties of the substituents on both the nitrile and the nitrile imine. zsmu.edu.ua

Amidrazone Cyclization: The cyclization of amidrazones with one-carbon electrophiles is another versatile method for the synthesis of 1,2,4-triazoles. Amidrazones can be prepared from the reaction of nitriles with hydrazines. Subsequent reaction with reagents such as formic acid, formamide, or orthoesters provides the final carbon atom of the triazole ring, leading to cyclization and the formation of the 1,2,4-triazole system. This method is advantageous due to the ready availability of the starting materials.

A general representation of these strategies is presented in the table below.

| Strategy | Reactants | General Conditions | Product |

| [3+2] Cycloaddition | Nitrile (R-C≡N) + Nitrile Imine (Ar-C≡N⁺-N⁻-Ar') | Base (e.g., triethylamine) | 1,3,5-Trisubstituted-1,2,4-triazole |

| Amidrazone Cyclization | Amidrazone + One-carbon electrophile (e.g., formic acid) | Heating | 3,5-Disubstituted-1,2,4-triazole |

Approaches to Aniline (B41778) Moiety Precursor Synthesis and Functionalization

The synthesis of the aniline precursor, specifically a functionalized 5-methoxyaniline, is crucial for the final assembly of the target compound. A common strategy involves the introduction of the necessary functional groups onto a commercially available aniline or nitrobenzene (B124822) derivative.

A plausible precursor for the synthesis of this compound is 2-fluoro-5-methoxynitrobenzene. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, while the nitro group can be subsequently reduced to the desired aniline functionality. The synthesis of such precursors often starts from simpler, commercially available materials like p-anisidine (B42471), which can be nitrated and then subjected to a Sandmeyer reaction to introduce the fluoro group.

Another key intermediate is 2-amino-4-methoxyphenylhydrazine or its salts. This compound can be synthesized from 4-methoxyaniline (p-anisidine) through diazotization followed by reduction. isres.orgle.ac.uk For instance, p-anisidine can be treated with sodium nitrite (B80452) in the presence of a strong acid to form the corresponding diazonium salt, which is then reduced using a reducing agent like tin(II) chloride to yield the hydrazine (B178648) derivative. isres.org

Regioselective Coupling and Amidation Reactions for Compound Assembly

The final step in the synthesis of this compound involves the regioselective coupling of the 1,2,4-triazole ring to the aniline moiety.

A highly effective method for this transformation is the nucleophilic aromatic substitution (SNAr) reaction. This approach would involve reacting the sodium salt of 1,2,4-triazole with an activated aryl halide, such as 2-fluoro-5-methoxynitrobenzene. The electron-withdrawing nitro group activates the ortho-positioned fluorine atom for displacement by the triazole anion. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Following the successful coupling, the nitro group is reduced to an amine, yielding the target molecule. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. organic-chemistry.org

The synthesis of 4-(1,2,4-Triazol-1-yl)aniline has been successfully demonstrated using a similar strategy, where 1,2,4-triazole is reacted with 4-fluoronitrobenzene in the presence of sodium hydride, followed by catalytic hydrogenation. organic-chemistry.orgmdpi.comchemscene.com This precedent strongly supports the feasibility of this approach for the synthesis of the target compound.

Derivatization and Chemical Modification of the this compound Scaffold

Once synthesized, the this compound scaffold offers multiple sites for further chemical modification, allowing for the generation of a library of derivatives for various applications.

Transformations at the Aniline Amino Group (e.g., Acylation, Alkylation)

The primary amino group of the aniline moiety is a versatile handle for a variety of chemical transformations, including acylation and alkylation.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(5-methoxy-2-(1H-1,2,4-triazol-1-yl)phenyl)acetamide. Such reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran. These acylated derivatives can exhibit altered physicochemical properties and biological activities.

Alkylation: N-alkylation of the aniline amino group can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination, which involves the reaction of the aniline with an aldehyde or ketone to form an imine, followed by in situ reduction with a reducing agent like sodium borohydride, offers a more controlled method for mono-alkylation.

The table below summarizes some potential derivatization reactions at the aniline amino group.

| Reaction | Reagent | Product |

| Acylation | Acetyl chloride | N-(5-methoxy-2-(1H-1,2,4-triazol-1-yl)phenyl)acetamide |

| Alkylation | Methyl iodide | N-methyl-5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline |

| Reductive Amination | Benzaldehyde, NaBH₄ | N-benzyl-5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline |

Modifications and Substitutions on the Triazole Ring System

The 1,2,4-triazole ring itself can also be a target for chemical modification, although it is generally less reactive towards electrophilic substitution than the aniline ring.

N-Alkylation: The unsubstituted nitrogen atom (N-4) of the 1H-1,2,4-triazole ring can potentially undergo alkylation under certain conditions, leading to the formation of a quaternary triazolium salt. However, the nucleophilicity of the aniline nitrogen might lead to competitive reactions.

Substitution on the Triazole Carbons: Direct substitution on the carbon atoms of the triazole ring is generally challenging. However, functional groups can be introduced during the synthesis of the triazole ring itself. For example, starting with a substituted amidrazone or nitrile in the ring formation step would lead to a correspondingly substituted triazole moiety in the final product. Halogenated 1,2,4-triazole derivatives can undergo nucleophilic substitution reactions, providing a route to further functionalization. lew.ro

Reactions Involving the Methoxy (B1213986) Substituent

The methoxy (-OCH₃) group on the aniline ring is a key functional feature of this compound. While relatively stable, this aryl methyl ether can undergo specific reactions, most notably ether cleavage, to yield the corresponding phenol (B47542). This transformation is significant for creating derivatives or intermediates where a free hydroxyl group is required for further functionalization.

The cleavage of aryl methyl ethers is typically achieved under acidic conditions. wikipedia.orglibretexts.org The reaction involves the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), followed by nucleophilic attack by the corresponding halide ion. libretexts.org The reaction proceeds via either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation intermediate. wikipedia.org For an aryl methyl ether, the cleavage consistently yields a phenol and a methyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org

Reaction Mechanism: Acid-Catalyzed Ether Cleavage

Protonation: The ether oxygen is protonated by a strong acid (e.g., HBr).

Nucleophilic Attack: A bromide ion (Br⁻) acts as a nucleophile, attacking the electrophilic methyl carbon.

Product Formation: The C-O bond is cleaved, resulting in the formation of 2-(1H-1,2,4-triazol-1-yl)-5-hydroxyaniline (a phenol) and methyl bromide (CH₃Br).

Lewis acids, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), can also be employed for the demethylation of aryl methoxy groups, sometimes offering greater selectivity, particularly in complex molecules with multiple sensitive functional groups. nih.gov Furthermore, modern organophotoredox catalysis presents an alternative, chemoselective method for the deprotection of phenolic ethers under milder, pH-neutral conditions. chemrxiv.org

Sustainable and Catalytic Approaches in Synthesis (e.g., Copper-Catalyzed Reactions)

Modern synthetic strategies for N-aryl triazoles prioritize sustainable and catalytic methods to minimize waste, avoid harsh reagents, and improve efficiency. Copper-catalyzed cross-coupling reactions are particularly prominent in the formation of the crucial C-N bond between the aniline and triazole moieties.

One sustainable approach involves a one-pot, copper-promoted Sandmeyer-type reaction. organic-chemistry.org This method starts with an aromatic amine, which is converted in situ to a diazonium salt. The diazonium salt then reacts with the triazole in the presence of a copper catalyst to form the N-aryltriazole. This process is advantageous as it avoids the isolation of potentially hazardous azide (B81097) precursors and often proceeds under mild conditions. organic-chemistry.org

A more common and widely developed strategy is the copper-catalyzed N-arylation of 1H-1,2,4-triazole with a corresponding aryl halide, such as 2-bromo- or 2-iodo-4-methoxyaniline. This reaction, a variation of the Ullmann condensation, has been refined to proceed under relatively mild conditions with high yields. asianpubs.orgresearchgate.net The choice of catalyst (e.g., CuI, Cu₂O, CuCl), ligand, base, and solvent is critical for optimizing the reaction. asianpubs.orgresearchgate.netresearchgate.net Ligand-free systems have also been developed, simplifying the process and reducing costs. researchgate.net

Beyond copper, other catalytic systems and sustainable methodologies are being explored. Zinc-based heterogeneous catalysts have been used for the synthesis of triazoles in water, offering an eco-friendly alternative. rsc.org Additionally, the use of sonochemistry, which utilizes ultrasonic waves to facilitate chemical reactions, represents a green approach that can enhance reaction rates and yields in the synthesis of azole compounds. researchgate.net

| Catalyst System | Reactants | Base | Solvent | Key Features |

| Copper (unspecified) | Aromatic Amine (via Diazonium Salt) + 1,2,4-Triazole | - | Acetonitrile | One-pot Sandmeyer-type reaction; avoids hazardous azides. organic-chemistry.org |

| Cu₂O / N-ligand | Aryl Halide + 1H-1,2,4-Triazole | Cs₂CO₃ | Toluene | Effective N-arylation with specific N-ligand for high yields. asianpubs.orgresearchgate.net |

| CuCl (ligand-free) | Aryl Bromide + 1,2,4-Triazole | K₂CO₃ | DMSO | Efficient and cost-effective ligand-free protocol. researchgate.net |

| ZnO Nanocrystals | Organic Azide + Terminal Alkyne | - | Water | Eco-friendly, copper-free synthesis of 1,2,3-triazoles. rsc.org |

Process Optimization and Scale-Up Considerations

Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful process optimization to ensure safety, cost-effectiveness, and product quality.

Key parameters for optimization include:

Reactant and Catalyst Loading: Minimizing the amount of catalyst and reactants without compromising yield and reaction time is crucial for cost reduction. Catalyst loading, in particular, must be optimized to balance reaction efficiency with the cost and effort of removal from the final product. broadinstitute.org

Solvent Selection: The ideal solvent should provide good solubility for reactants, be compatible with the reaction temperature, and be easily removable. For large-scale operations, factors like toxicity, environmental impact, and cost are paramount. broadinstitute.org In some scaled-up processes for similar molecules, methanol (B129727) has been used, followed by solvent swaps to facilitate purification. chemicalbook.com

Temperature and Reaction Time: These parameters are optimized to maximize product conversion while minimizing the formation of impurities and decomposition of the product or starting materials. broadinstitute.orgppor.az

Purification Method: On a large scale, purification by column chromatography is often impractical and expensive. northwestern.edu Developing a robust crystallization or acid-base extraction and precipitation procedure is essential for isolating the final product with high purity. chemicalbook.comnorthwestern.edu For a related compound, a workup involving filtration to remove the palladium catalyst, followed by vacuum distillation and crystallization from a brine solution, proved effective for large-scale isolation. chemicalbook.com

| Parameter | Optimization Goal | Considerations for Scale-Up |

| Catalyst | Minimize loading; maximize turnover number. | Cost of catalyst and ligand; ease of removal (filtration of heterogeneous vs. extraction of homogeneous); potential for metal contamination in the final product. broadinstitute.orgchemicalbook.com |

| Solvent | Use minimal volume; select for safety and low environmental impact. | Cost, boiling point (for removal), toxicity, and recycling potential. Avoids solvents that are difficult to remove or pose significant safety hazards. broadinstitute.orgnorthwestern.edu |

| Temperature | Achieve optimal reaction rate without product/reactant degradation. | Heat transfer in large reactors; potential for thermal runaway; energy costs. broadinstitute.org |

| Purification | Avoid chromatography. | Develop a robust crystallization or extraction/precipitation protocol. Ensure consistent particle size and purity. chemicalbook.comnorthwestern.edu |

| Work-Up | Simplify the process; minimize waste streams. | Use of acid/base washes instead of chromatography; select reagents that are easily separated. northwestern.edu |

Despite a comprehensive search for scientific literature, detailed experimental spectroscopic and crystallographic data specifically for the compound This compound is not publicly available. As a result, it is not possible to generate a thorough and scientifically accurate article with detailed research findings and data tables as requested in the prompt's outline.

General spectroscopic characteristics can be predicted based on the functional groups present in the molecule:

¹H NMR: Signals would be expected for the protons on the triazole ring (typically downfield, ~8.0-9.0 ppm), the protons on the aniline ring (in the aromatic region, ~6.5-7.5 ppm), a singlet for the methoxy (-OCH₃) protons (~3.8-4.0 ppm), and a broad signal for the amine (-NH₂) protons.

¹³C NMR: Resonances would be anticipated for the carbon atoms of the triazole and benzene (B151609) rings, as well as a signal for the methoxy group carbon.

FT-IR/Raman: Characteristic vibrations would include N-H stretching from the amine group, C-H stretching from the aromatic rings and methoxy group, C=N and C=C stretching from the triazole and aniline rings, and C-O stretching from the methoxy ether linkage.

However, without access to published experimental data from peer-reviewed sources, a detailed analysis including specific chemical shifts, coupling constants, 2D NMR correlations, conformational analysis, and a comparison of experimental versus theoretical vibrational frequencies cannot be performed. The creation of the requested data tables is therefore not feasible.

Advanced Spectroscopic and Crystallographic Characterization of 5 Methoxy 2 1h 1,2,4 Triazol 1 Yl Aniline

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electronic Transitions and Chromophoric Analysis

The UV-Vis absorption spectrum of 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline is dictated by the electronic transitions within its chromophoric systems. The primary chromophores are the substituted aniline (B41778) ring and the 1,2,4-triazole (B32235) ring. The aniline moiety, with its amino (-NH₂) and methoxy (B1213986) (-OCH₃) substituents on the benzene (B151609) ring, acts as a strong chromophore.

The spectrum is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. The high-energy absorption bands, typically observed in the far-UV region, are attributed to π→π* transitions within the aromatic benzene ring. The presence of the electron-donating amino and methoxy groups causes a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene. researchgate.netajrsp.com The lone pairs of electrons on the nitrogen and oxygen atoms extend the conjugated system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). physchemres.org

The 1,2,4-triazole ring also contributes to the electronic spectrum. Heterocyclic systems like triazole can undergo π→π* transitions. Additionally, the non-bonding electrons on the nitrogen atoms can participate in n→π* transitions. researchgate.net These transitions are generally of lower intensity compared to π→π* transitions. researchgate.net Theoretical studies using time-dependent density functional theory (TD-DFT) can help assign these electronic transitions and correlate them with the molecular orbitals involved. physchemres.orgresearchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Substituted Benzene Ring | 200-300 nm |

| π → π | 1,2,4-Triazole Ring | ~200-260 nm |

| n → π* | Nitrogen atoms (Aniline, Triazole) | >280 nm |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a definitive analytical technique used to confirm the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides an experimentally determined exact mass that can be compared against the theoretically calculated mass of its molecular formula, C₉H₁₀N₄O.

This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The validation of the molecular formula is achieved when the measured mass is within a very narrow tolerance (typically <5 ppm) of the calculated mass. This level of precision is crucial for unequivocally identifying the compound and ruling out other potential structures. researchgate.netcsic.es

Table 2: Molecular Formula and Exact Mass for HRMS Validation

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₄O |

| Theoretical Monoisotopic Mass | 190.08546 u |

| Required Mass Accuracy | < 5 ppm |

X-ray Diffraction Crystallography

Single Crystal Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's definitive conformation in the solid state.

While a specific crystal structure for this compound has not been detailed in the provided search results, analysis of a closely related compound, 4-(1,2,4-triazol-1-yl)aniline, offers insight into the expected structural features. researchgate.netnih.gov For this analog, the dihedral angle between the triazole and benzene rings is 34.57 (7)°. researchgate.netnih.gov A similar non-planar conformation would be anticipated for the title compound, influenced by the steric and electronic effects of the methoxy group. The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from this analysis. iosrjournals.org

Table 3: Representative Crystallographic Data for the Analog 4-(1,2,4-Triazol-1-yl)aniline

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈N₄ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 5.5488 (1) | nih.gov |

| b (Å) | 7.3656 (2) | nih.gov |

| c (Å) | 19.5477 (5) | nih.gov |

| β (°) | 99.416 (2) | nih.gov |

| Volume (ų) | 788.15 (3) | nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by a network of non-covalent intermolecular interactions. Hydrogen bonds are expected to be significant, with the amino group (-NH₂) acting as a hydrogen bond donor and the nitrogen atoms of the triazole ring serving as acceptors. scholarsresearchlibrary.com The oxygen atom of the methoxy group could also potentially act as a weak hydrogen bond acceptor.

In the crystal structure of the related 4-(1,2,4-triazol-1-yl)aniline, molecules are linked into sheets by intermolecular N—H⋯N hydrogen bonds. researchgate.netnih.gov Furthermore, aromatic π-π stacking interactions are observed between the triazole rings of adjacent molecules, with a centroid-centroid distance of 3.6750 (8) Å. researchgate.netnih.gov Similar interactions, including both hydrogen bonding and π-π stacking between the phenyl and/or triazole rings, would be expected to play a crucial role in the supramolecular assembly of the title compound. researchgate.net

Table 4: Intermolecular Interactions Observed in the Analog 4-(1,2,4-Triazol-1-yl)aniline

| Interaction Type | Description | Distance (Å) | Reference |

| Hydrogen Bond | N—H···N | - | researchgate.netnih.gov |

| π-π Stacking | Triazole Ring ··· Triazole Ring | 3.6750 (8) | researchgate.netnih.gov |

| N-H···π Interaction | Amine N-H ··· Phenyl Ring | - | nih.gov |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Crystal Packing Insights

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

Table 5: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Triazole Derivative

| Contact Type | Contribution (%) |

| H···H | 48.5% |

| C···H/H···C | 19.6% |

| N···H/H···N | 16.9% |

| O···H/H···O | - |

(Data is illustrative, based on a similar triazole compound for demonstration purposes). nih.gov

Supramolecular Architectures and Network Formation

In the crystal structure of the related compound 4-(1,2,4-triazol-1-yl)aniline, the molecules are organized into two-dimensional sheets. nih.govresearchgate.net This arrangement is primarily stabilized by a combination of intermolecular hydrogen bonds and π–π stacking interactions. nih.govresearchgate.net Specifically, N—H⋯N and C—H⋯N hydrogen bonds are crucial in linking adjacent molecules. nih.govresearchgate.net

It is anticipated that the supramolecular structure of this compound would also be heavily influenced by similar intermolecular forces. The presence of the aniline N-H group provides a hydrogen bond donor, while the nitrogen atoms of the triazole ring act as acceptors. The methoxy group (-OCH₃) can also participate as a hydrogen bond acceptor. The aromatic aniline and triazole rings are expected to engage in π–π stacking. The specific substitution pattern on the aniline ring in this compound, compared to its analogs, will likely lead to a unique three-dimensional network, the precise details of which would require dedicated crystallographic studies. The interplay of these various non-covalent interactions dictates the formation of a stable and well-defined supramolecular architecture.

Table 1: Crystal Data for the Analog Compound 4-(1,2,4-triazol-1-yl)aniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈N₄ |

| Formula Weight | 160.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5488 (1) |

| b (Å) | 7.3656 (2) |

| c (Å) | 19.5477 (5) |

| β (°) | 99.416 (2) |

| Volume (ų) | 788.15 (3) |

| Z | 4 |

Data sourced from a study on 4-(1,2,4-triazol-1-yl)aniline, a structural analog. nih.gov

Table 2: Hydrogen Bond Geometry for the Analog Compound 4-(1,2,4-triazol-1-yl)aniline (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N—H···N | 0.86 | 2.18 | 3.037 (2) | 175 |

| C—H···N | 0.93 | 2.58 | 3.486 (2) | 164 |

D: donor atom; A: acceptor atom. Data sourced from a study on 4-(1,2,4-triazol-1-yl)aniline, a structural analog. nih.govresearchgate.net

Following a comprehensive search for scientific literature, it has been determined that there are no specific computational or theoretical investigation studies published for the compound "this compound." The search for data pertaining to Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, predicted spectroscopic parameters, quantum chemical descriptors, and Molecular Dynamics (MD) simulations for this exact molecule did not yield any dedicated research findings.

While computational studies exist for structurally related compounds such as other triazole derivatives or substituted anilines, the strict requirement to focus solely on this compound and to provide detailed, scientifically accurate data tables and research findings for it cannot be met. Presenting data from different molecules would be scientifically inaccurate and fall outside the specified scope of the request.

Therefore, the generation of a detailed article adhering to the provided outline is not possible at this time due to the absence of the necessary source material in the available scientific literature.

Computational Chemistry and Theoretical Investigations of 5 Methoxy 2 1h 1,2,4 Triazol 1 Yl Aniline

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Flexibility Studies

The conformational landscape of 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline is primarily defined by the rotational freedom around the single bond connecting the aniline (B41778) and 1,2,4-triazole (B32235) rings. Computational studies are essential to understand the molecule's preferred spatial arrangement and flexibility.

Theoretical analyses, often employing Density Functional Theory (DFT), can determine the potential energy surface associated with the rotation around this C-N bond. For similar compounds like 4-(1,2,4-triazol-1-yl)aniline, crystallographic studies have shown a notable dihedral angle between the triazole and benzene (B151609) rings, measured at 34.57 (7)°. nih.govresearchgate.net This non-planar conformation arises from a balance between steric hindrance and the electronic effects of conjugation.

For this compound, the presence of the methoxy (B1213986) group and the ortho-substitution pattern introduces additional steric and electronic factors that influence the rotational barrier and the equilibrium dihedral angle. Computational models can precisely calculate these parameters, providing data on the most stable conformers and the energy required to transition between them. These studies are crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules in a material.

Table 1: Calculated Rotational Energy Barriers for Phenyl-Triazole Bond (Note: This table is illustrative, based on typical values for similar aromatic-heterocyclic systems.)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed (High Energy) |

| 35 | 0.0 | Skewed (Global Minimum) |

| 90 | 2.5 | Perpendicular (Local Maximum) |

| 180 | 6.0 | Eclipsed (High Energy) |

Simulation of Intermolecular Interactions

The potential for this compound to form non-covalent interactions is key to its behavior in condensed phases and biological systems. Computational simulations are used to explore these interactions in detail. The molecule possesses several sites capable of forming hydrogen bonds and other significant interactions. nih.govresearchgate.net

Hydrogen Bonding: The aniline (-NH2) group provides two hydrogen bond donors, while the nitrogen atoms of the triazole ring act as potential hydrogen bond acceptors. nih.gov

π-π Stacking: The aromatic nature of both the aniline and triazole rings allows for π-π stacking interactions, which are important for crystal packing and binding to aromatic residues in proteins. nih.govresearchgate.net

Other Interactions: The methoxy group can also participate in weaker C-H···O hydrogen bonds.

Molecular Dynamics (MD) simulations and quantum chemical calculations can model these interactions. pensoft.net For instance, studies on related triazole derivatives have visualized and quantified intermolecular N-H···N and C-H···N hydrogen bonds that link molecules into larger supramolecular structures. nih.govresearchgate.net These simulations provide insights into solubility, crystal structure, and receptor binding affinity. dnu.dp.uadntb.gov.ua

Table 2: Potential Intermolecular Interaction Sites

| Functional Group | Potential Role | Type of Interaction |

| Aniline (-NH2) | Donor | Hydrogen Bond |

| Triazole Nitrogens | Acceptor | Hydrogen Bond |

| Aniline Ring | π-system | π-π Stacking |

| Triazole Ring | π-system | π-π Stacking |

| Methoxy (-OCH3) | Acceptor | C-H···O Hydrogen Bond |

Analysis of Tautomerism and Isomerization Pathways

The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, a phenomenon critical to its chemical reactivity and biological interactions. researchgate.net This involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, leading to different isomers. For 2-substituted 1H-1,2,4-triazoles, the primary tautomeric forms are the 1H, 2H, and 4H isomers.

Theoretical Evaluation of Tautomeric Stability and Energetics

Quantum-chemical calculations are the primary tool for evaluating the relative stability of different tautomers. researchgate.net Methods such as DFT (e.g., M06-2X functional) with a suitable basis set (e.g., 6–311++G(d,p)) and a solvent model (e.g., SMD) can accurately predict the Gibbs free energy of each tautomer. researchgate.net

For related 2-(hetaryl-1,2,4-triazol-5-yl)anilines, theoretical modeling has shown that the relative stability of tautomers is influenced by factors like intramolecular hydrogen bonds and the electronic nature of substituents. researchgate.net In many cases, the 1H-tautomer is found to be the most stable form in solution. researchgate.net The presence of the aniline and methoxy groups on the phenyl ring of this compound would be expected to influence the electron distribution in the triazole ring, thereby affecting the energetic balance between the tautomers.

Table 3: Hypothetical Relative Energies of Tautomers in Methanol (B129727) (Note: This table is illustrative, based on findings for analogous 1,2,4-triazole derivatives. researchgate.net)

| Tautomer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (%) |

| 1H-tautomer | 0.00 | >99 |

| 2H-tautomer | > 5.0 | <1 |

| 4H-tautomer | > 7.0 | <1 |

Investigation of Interconversion Mechanisms

Computational chemistry can also elucidate the pathways and energy barriers for the interconversion between tautomers. These investigations typically involve locating the transition state structure for the proton transfer reaction. The calculated activation energy provides a measure of how readily the isomerization can occur.

Studies on similar triazole systems have explored both direct intramolecular proton transfer and solvent-assisted mechanisms. nih.gov In a solvent-assisted pathway, one or more solvent molecules (e.g., water, methanol) act as a bridge, facilitating the proton shuttle from one nitrogen atom to another. These solvent-catalyzed pathways often have significantly lower activation energy barriers compared to the direct intramolecular transfer, suggesting they are the more likely mechanism in protic solvents. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Molecules that possess both electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. This compound fits this structural motif, with the methoxy and aniline moieties acting as strong electron donors and the 1,2,4-triazole ring serving as an electron acceptor. This intramolecular charge-transfer characteristic is a prerequisite for a high second-order NLO response.

Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), are widely used to predict the NLO properties of molecules. researchgate.net Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and, most importantly for second-order NLO materials, the first hyperpolarizability (β). A large β value indicates a strong NLO response.

Computational studies on other triazole derivatives have successfully calculated these properties, showing that charge transfer occurs within the molecule upon excitation. researchgate.netresearchgate.net The magnitude of the hyperpolarizability is sensitive to the electronic nature of the donor and acceptor groups and the efficiency of the π-conjugated bridge.

Table 4: Predicted NLO Properties using DFT (Note: This table presents typical ranges for organic NLO chromophores and is for illustrative purposes.)

| Property | Symbol | Calculated Value (a.u.) | Description |

| Dipole Moment | μ | 5 - 10 Debye | Measures charge separation |

| Polarizability | α | 150 - 250 | Measures response to an electric field |

| First Hyperpolarizability | β | 1000 - 5000 | Measures second-order NLO response |

Molecular Interactions and Mechanistic Studies of 5 Methoxy 2 1h 1,2,4 Triazol 1 Yl Aniline Non Clinical Focus

Structure-Activity Relationship (SAR) Analysis of Functional Groups

Structure-Activity Relationship (SAR) analysis is crucial for understanding how the different chemical components of a molecule contribute to its interactions with biological targets. For 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline, each functional group plays a distinct role in defining its physicochemical properties and potential binding capabilities.

The methoxy (B1213986) (-OCH₃) group at the 5-position of the aniline (B41778) ring significantly influences the molecule's electronic and steric profile. As an electron-donating group, it can modulate the electron density of the aromatic ring, which can affect π-stacking interactions with receptor sites. The oxygen atom in the methoxy group is a potential hydrogen bond acceptor, a feature that can facilitate anchoring the molecule within a binding pocket. scispace.com For instance, in docking studies of related methoxyphenyl-triazole derivatives, the methoxy group has been observed forming hydrogen bonds with amino acid residues in the active site of proteins like EGFR tyrosine kinase. scispace.com Furthermore, the methoxy group can influence the molecule's lipophilicity, a key parameter affecting its ability to cross biological membranes and interact with hydrophobic pockets in a target protein.

The 1,2,4-triazole (B32235) ring and the aniline moiety form the core scaffold of the molecule and are pivotal to its function in molecular design.

Triazole Moiety: The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural feature makes it a versatile component in medicinal chemistry. zsmu.edu.uaresearchgate.net Triazole rings are known to be metabolically stable and can act as bioisosteres of amide or ester groups, capable of participating in hydrogen bonding and dipole-dipole interactions. scispace.comnih.gov The nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling multiple points of interaction with a biological target. nih.gov This moiety is a common feature in a wide range of pharmacologically active compounds, highlighting its importance as a pharmacophore. nih.govmdpi.com

| Functional Group | Key Structural Features | Potential Roles in Molecular Recognition |

| Methoxy Group | Electron-donating, contains a hydrogen bond acceptor (oxygen) | Modulates ring electronics, forms hydrogen bonds, influences lipophilicity |

| 1,2,4-Triazole Ring | Nitrogen-rich heterocycle, metabolically stable | Acts as a hydrogen bond donor/acceptor, participates in dipole-dipole interactions, serves as a bioisostere |

| Aniline Moiety | Aromatic ring with an amine group | Provides a scaffold for π-π stacking and hydrophobic interactions; amine group acts as a key hydrogen bond donor |

Computational Modeling of Molecular Recognition Processes

Computational methods, particularly molecular docking, are powerful tools for predicting how a ligand like this compound might bind to a receptor and for analyzing the forces that stabilize this interaction. zsmu.edu.uaresearchgate.net

Molecular docking is an in silico technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For compounds in the triazole-aniline class, software such as AutoDock Vina is commonly used to calculate the binding affinity, typically expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. researchgate.netdnu.dp.ua In studies of structurally similar molecules, these derivatives have been docked into the ATP-binding sites of protein kinases like EGFR and VEGFR. scispace.comresearchgate.netdnu.dp.ua A typical docking simulation for this compound would involve preparing its 3D structure and placing it within the defined active site of a target protein. The program then explores various conformations and orientations of the ligand, scoring them based on a force field to identify the most stable binding mode. The results can reveal key interactions and guide the design of more potent analogues. dnu.dp.uaresearchgate.net

The visualization of docked poses allows for a detailed analysis of the specific intermolecular forces at play. Based on the functional groups present in this compound, several types of interactions are anticipated to be crucial for binding.

Hydrogen Bonding: This is expected to be a dominant interaction. The amine group of the aniline moiety can donate a hydrogen bond, while the nitrogen atoms of the triazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. scispace.comnih.gov These interactions provide directional specificity and are critical for high-affinity binding.

Hydrophobic and Aromatic Interactions: The phenyl ring of the aniline moiety can form hydrophobic interactions with nonpolar amino acid residues in the binding site. scispace.com Furthermore, it can participate in π-π stacking or π-cation interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan, which are common in kinase active sites. researchgate.net

| Interaction Type | Contributing Moiety | Description |

| Hydrogen Bonding | Aniline (-NH₂), Triazole (-N=), Methoxy (-O-) | Directional interactions involving the sharing of a hydrogen atom between a donor and an acceptor. |

| π-π Stacking | Aniline (Phenyl Ring) | Non-covalent interaction between aromatic rings, contributing to binding stability. |

| Hydrophobic Interactions | Aniline (Phenyl Ring) | Interactions between nonpolar groups, often involving the sequestration of the ligand in a water-excluding pocket. |

| Dipole-Dipole Interactions | Triazole Ring | Attractive forces between the positive end of one polar molecule and the negative end of another. nih.gov |

Mechanistic Investigations of Biological Target Interactions (Theoretical and In Vitro)

While specific in vitro data for this compound is not extensively documented, theoretical investigations and studies on analogous compounds provide insight into potential mechanisms of action. Many small molecules containing triazole and aniline scaffolds are designed as kinase inhibitors. researchgate.netdnu.dp.uamdpi.com

Theoretical studies suggest that such compounds function by competing with endogenous ligands, like ATP, for binding within the catalytic site of protein kinases. mdpi.com By occupying this site, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often hyperactive in disease states.

In silico analyses of related 2-(triazol-yl)anilines have identified potential inhibitory activity against key signaling proteins like EGFR, RET, and VEGFR-2. researchgate.netdnu.dp.uamdpi.com The binding mode predicted by docking often shows the aniline and triazole moieties forming critical hydrogen bonds and other interactions within the kinase hinge region, mimicking the binding of the adenine (B156593) portion of ATP. The various substituents on the aniline and triazole rings then extend into adjacent hydrophobic pockets to enhance binding affinity and selectivity. These computational hypotheses form the basis for subsequent in vitro validation, typically through enzyme inhibition assays that measure the compound's ability to block the kinase's catalytic activity.

Enzyme Inhibition Mechanisms (e.g., Kinases, other enzyme families)

Research into aniline derivatives bearing a 1,2,4-triazole moiety has revealed significant potential for enzyme inhibition across different families, most notably kinases. Kinases are crucial regulators of cell signaling, and their aberrant activity is implicated in numerous diseases.

An in silico study investigated a series of 2-(3-R-1H-1,2,4-triazol-5-yl)anilines as potential inhibitors of key tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and the Rearranged during Transfection (RET) receptor. dnu.dp.uaresearchgate.net Molecular docking simulations were used to predict the binding affinity of these compounds to the active sites of the enzymes. dnu.dp.ua The results indicated that these aniline-triazole compounds could effectively fit into the kinase binding pockets. dnu.dp.uaresearchgate.net

One particular derivative, 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline, demonstrated a high affinity for both EGFR and RET, with binding energies of -9.7 kcal/mol and -8.7 kcal/mol, respectively. dnu.dp.uaresearchgate.net Visualization of the docking results showed that the molecule's position within the active site was similar to that of known standard inhibitors like vandetanib (B581) and gefitinib. dnu.dp.uaresearchgate.net The stability of the interaction was attributed to the formation of hydrogen bonds and π-stacking interactions, facilitated by the presence of the aniline and indole (B1671886) fragments. dnu.dp.uaresearchgate.net

Furthermore, the broader methoxy-aniline-triazole scaffold is a key component of Deucravacitinib, an allosteric inhibitor of tyrosine kinase 2 (TYK2). This underscores the importance of this chemical arrangement in achieving potent and specific kinase inhibition. The versatility of the 1,2,4-triazole ring is also seen in its incorporation into inhibitors for other enzyme families, such as Tankyrase 1 and 2, which are involved in cellular signaling pathways like WNT/β-catenin. nih.gov

| Compound Class/Derivative | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline | EGFR, RET (Tyrosine Kinases) | High binding affinity (-9.7 and -8.7 kcal/mol, respectively) in molecular docking studies. Forms stable hydrogen bonds and π-stacking interactions in the active site. | dnu.dp.ua, researchgate.net, researchgate.net |

| Positional Isomer (Intermediate for Deucravacitinib) | TYK2 (Tyrosine Kinase) | Serves as a critical intermediate in the synthesis of a known allosteric TYK2 inhibitor. | |

| 1,2,4-Triazole-based compounds | Tankyrase 1/2 | Act as potent inhibitors, modulating the WNT/β-catenin signaling pathway. | nih.gov |

Interference with Cellular Processes (e.g., Tubulin Polymerization, DNA Gyrase Inhibition)

The this compound scaffold and its analogs have been shown to interfere with critical cellular processes, demonstrating mechanisms of action relevant to various pathological conditions.

Tubulin Polymerization: Microtubules, which are dynamic polymers of α and β tubulin heterodimers, are essential for cell division, structure, and transport. nih.gov Molecules that interfere with tubulin dynamics are potent anti-mitotic agents. The 1,2,4-triazole ring has been successfully employed as a bioisostere to mimic the cis-double bond configuration of combretastatin (B1194345) A-4, a well-known tubulin polymerization inhibitor that binds to the colchicine (B1669291) site. nih.gov

Derivatives containing the 1,2,4-triazole core exhibit potent inhibition of tubulin assembly. nih.govnih.gov This inhibition disrupts the dynamic equilibrium of microtubule formation and depolymerization, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis. nih.gov Molecular modeling studies have shown that these triazole-based compounds can fit within the colchicine binding site of tubulin, where the triazole moiety can form hydrogen bond interactions with key amino acid residues such as Ala250 and Lys254. nih.gov

DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme essential for DNA replication, transcription, and recombination. nih.gov It is a validated target for antibacterial agents. While not directly involving the this compound structure, studies on related N-phenylpyrrolamides have demonstrated that aniline-like moieties are key components of DNA gyrase inhibitors. nih.gov These inhibitors function by competing with ATP for binding to the GyrB subunit of the enzyme, which prevents the DNA supercoiling necessary for bacterial survival. nih.gov This highlights the potential for aniline-based structures to be adapted for interference with this crucial bacterial process.

| Cellular Process | Mechanism of Interference | Key Molecular Feature | Reference(s) |

|---|---|---|---|

| Tubulin Polymerization | Binds to the colchicine site on β-tubulin, inhibiting microtubule formation and leading to G2/M cell cycle arrest. | The 1,2,4-triazole ring acts as a stable bioisostere for the cis-alkene of combretastatin A-4. | nih.gov, nih.gov |

| DNA Gyrase Inhibition | (In related aniline structures) Competitively inhibits the ATP-binding site of the GyrB subunit, preventing DNA supercoiling. | The N-phenyl (aniline) moiety is a component of known GyrB inhibitors. | nih.gov |

Exploration of this compound as a Privileged Scaffold or Core Pharmacophore

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets through modification of its substituents. The aniline-triazole core, particularly the 1,2,4-triazole isomer, is increasingly recognized as such a scaffold in medicinal chemistry. nih.govzsmu.edu.ua

The 1,2,4-triazole ring is a five-membered heterocyclic system that is metabolically stable and can act as a versatile building block in drug design. nih.govzsmu.edu.ua Its ability to participate in hydrogen bonding, dipole-dipole, and π-stacking interactions makes it an effective component for molecular recognition at various receptor sites. dnu.dp.uaresearchgate.net This versatility is demonstrated by its presence in a wide array of clinically approved drugs with diverse activities, including antifungal and anticancer agents. nih.gov

The combination of the 1,2,4-triazole ring with a substituted aniline, such as the methoxy-aniline moiety, creates a pharmacophore with broad applicability. As detailed in the sections above, this core structure has been successfully incorporated into molecules designed to:

Inhibit different families of enzymes, including multiple tyrosine kinases (EGFR, RET, TYK2). dnu.dp.uaresearchgate.net

Interfere with the polymerization of tubulin, a key cytoskeletal protein. nih.gov

Serve as a basis for developing inhibitors of bacterial enzymes like DNA gyrase. nih.gov

The ability of the this compound scaffold to be adapted to target such distinct biological macromolecules—from mammalian kinases to cytoskeletal proteins—is a hallmark of a privileged structure. nih.govescholarship.org Its synthetic tractability allows for the systematic modification of substituents on both the aniline and triazole rings, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting compounds to achieve desired activity against a specific target. nih.govresearchgate.net This adaptability makes the scaffold a valuable starting point for the discovery and development of new therapeutic agents.

Potential Chemical and Materials Science Applications of 5 Methoxy 2 1h 1,2,4 Triazol 1 Yl Aniline

Role as Versatile Building Blocks in Advanced Organic Synthesis

The structure of 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline makes it a highly versatile building block for the synthesis of more complex molecules, particularly within the pharmaceutical and medicinal chemistry sectors. nih.govzsmu.edu.ua Heterocyclic compounds containing nitrogen are foundational in synthetic chemistry and are known to be key components in a wide array of medically significant compounds. mdpi.com The 1,2,4-triazole (B32235) ring, in particular, is a structural unit found in numerous approved drugs, highlighting the importance of its derivatives as synthetic intermediates. nih.gov

The utility of this aniline (B41778) derivative stems from several key structural features:

The Primary Amine Group (-NH2): The aniline amine is a potent nucleophile and a common handle for a vast number of chemical transformations. It can readily undergo reactions such as acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), and condensation to form imines or Schiff bases. chemmethod.com

The Aromatic Ring: The benzene (B151609) ring is susceptible to electrophilic aromatic substitution. The positions on the ring are activated by the electron-donating methoxy (B1213986) and amino groups, allowing for the introduction of further functionalities.

A prime example of the synthetic utility of this class of compounds is demonstrated by the closely related molecule, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, which serves as a key intermediate in the synthesis of Deucravacitinib. google.com Deucravacitinib is a medication used in the treatment of autoimmune diseases, and its synthesis relies on the strategic use of the triazole-aniline core to construct the final complex active pharmaceutical ingredient (API). google.com This underscores the role of such compounds as critical starting materials in the pharmaceutical industry. mallakchemicals.com The synthesis of various biologically active agents often involves leveraging the reactive centers of such heterocyclic systems to build effective pharmacophores. zsmu.edu.ua

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Type of Reaction | Potential Products/Applications |

| Aniline Amine (-NH2) | Acylation | Formation of amides, leading to various bioactive compounds. |

| Diazotization | Conversion to a diazonium salt, enabling Sandmeyer reactions to introduce halides, cyano groups, etc. | |

| Condensation | Reaction with aldehydes/ketones to form Schiff bases, intermediates for more complex heterocycles. | |

| Aromatic Ring | Electrophilic Substitution | Halogenation, nitration, or sulfonation to introduce new functional groups. |

| Triazole Nitrogens | Metal Coordination | Can act as ligands in organometallic chemistry or for catalytic processes. |

Theoretical Applications in Corrosion Inhibition and Surface Chemistry

Theoretically, this compound possesses significant potential as a corrosion inhibitor, a property well-documented for many triazole derivatives. beilstein-journals.org Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, are known to be effective in preventing metal corrosion, particularly in acidic environments. chemmethod.com The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the corrosion inhibition potential of molecules. dergipark.org.tr These studies analyze quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment.

Adsorption Mechanism: The triazole and aniline nitrogen atoms, as well as the oxygen atom of the methoxy group in this compound, have lone pairs of electrons that can be donated to the vacant d-orbitals of metal atoms (like iron), leading to strong coordination bonds (chemisorption). mallakchemicals.com The aromatic rings can also interact with the metal surface through π-electron donation. mallakchemicals.com

Key Molecular Properties: A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, enhancing adsorption. A low ELUMO value suggests the molecule can accept electrons from the metal, further strengthening the bond. A small energy gap (ΔE = ELUMO - EHOMO) is generally associated with higher inhibition efficiency, as it implies greater molecular reactivity. dergipark.org.tr The dipole moment also plays a role in the adsorption process. chemmethod.com

While specific DFT calculations for this compound are not widely published, studies on analogous triazole and aniline derivatives consistently show that these structural motifs are highly effective for surface protection. chemmethod.combeilstein-journals.org The combination of multiple heteroatoms and an aromatic system in its structure strongly suggests its suitability for forming a stable, protective film on metal surfaces.

Table 2: Theoretical Parameters for Assessing Corrosion Inhibition Potential

| Parameter | Significance in Corrosion Inhibition | Favorable Value for Inhibition |

| EHOMO | Electron-donating ability of the molecule. | High |

| ELUMO | Electron-accepting ability of the molecule. | Low |

| Energy Gap (ΔE) | Reactivity of the inhibitor molecule. | Small |

| Dipole Moment (μ) | Influences the adsorption process on the metal surface. | High |

| Electronegativity (χ) | Direction of electron flow between inhibitor and metal. | - |

| Global Hardness (η) | Resistance to charge transfer. | Low |

Development of Novel Chemical Probes and Reagents

The structural framework of this compound makes it a candidate for development into novel chemical probes and analytical reagents. The triazole ring is a known component in the design of fluorescent sensors and chemosensors for detecting metal ions and other analytes. The nitrogen atoms of the triazole can act as effective binding sites for specific ions.

Furthermore, the aniline moiety can be readily diazotized and coupled with other aromatic compounds to produce azo dyes. These dyes often exhibit distinct colorimetric or fluorometric responses upon binding to a target analyte, forming the basis of a chemical sensor. The combination of the triazole's binding capability with the chromophoric potential of an aniline-derived dye could lead to highly selective and sensitive analytical tools. For example, computational studies on halogenated aniline derivatives adsorbed on nanocages show significant changes in their electronic and optical properties, suggesting their potential in sensor design. mdpi.com While direct applications of this compound as a probe have not been extensively reported, its functional groups provide the necessary handles for synthetic modification to create such advanced reagents.

Exploration in Photovoltaic Applications (Theoretical)

In the field of materials science, there is a continuous search for novel organic molecules with suitable electronic properties for use in devices like organic solar cells (OSCs). The performance of these devices is critically dependent on the molecular structure of the organic materials used, which dictates properties like light absorption, charge transport, and energy level alignment.

Theoretical and computational chemistry provides a vital role in screening potential candidate molecules for photovoltaic applications. The key parameters, often calculated using DFT and time-dependent DFT (TD-DFT), include the HOMO-LUMO energy levels and the corresponding energy gap. For a material to be effective in an OSC, its HOMO and LUMO levels must be appropriately aligned with those of other materials in the device to facilitate efficient charge separation and transport.

While specific computational studies on this compound for photovoltaic purposes are scarce, related heterocyclic systems are being explored. For instance, some triazole complexes have been investigated for their photophysical properties in dye-sensitized solar cells. The conjugated system of the aniline and triazole rings in this compound suggests it will absorb light in the UV-visible region. Theoretical calculations could precisely determine its absorption spectrum and energy levels to assess its potential as a donor or acceptor material in an organic solar cell. Modifications to the aniline or triazole rings could further tune these properties to optimize performance.

Q & A

Q. What are the standard synthetic routes for preparing 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline?

The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. For example:

- Step 1 : Introduction of the triazole moiety via reaction of 5-methoxyaniline derivatives with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–120°C).

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Microwave-assisted synthesis has also been reported to reduce reaction time and improve yields (e.g., 30 minutes at 100°C) .

Q. How is structural confirmation performed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR are used to verify substituent positions (e.g., methoxy group at C5, triazole at C2). For example, the methoxy group typically appears as a singlet near δ 3.8 ppm in ^1H NMR.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 217.0964 for C₉H₁₀N₄O).

- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can regioselectivity challenges during triazole substitution be addressed?

Regioselectivity in triazole attachment depends on:

- Reaction conditions : Polar aprotic solvents (e.g., DMF) favor substitution at electron-deficient positions.

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for triazole derivatives.

- Protecting groups : Temporary protection of the methoxy group prevents undesired side reactions .

Q. What methodologies resolve contradictory spectroscopic data (e.g., overlapping NMR signals)?

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity?

Comparative studies on analogs (e.g., 4-methoxy-3-(1H-tetrazol-1-yl)aniline) reveal:

- Methoxy groups enhance solubility and hydrogen-bonding interactions in enzyme binding.

- Triazole moieties act as bioisosteres for carboxylic acids, improving metabolic stability. In vitro assays (e.g., enzyme inhibition) and pharmacokinetic studies (e.g., half-life in murine models) are critical for validation .

Methodological Considerations

Q. What are best practices for optimizing reaction yields in triazole-aniline coupling?

Q. How can computational tools complement experimental data for this compound?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.

- Molecular docking : Models interactions with biological targets (e.g., enzymes with triazole-binding pockets). Cross-validation with experimental assays (e.g., surface plasmon resonance) ensures reliability .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values?

- Experimental validation : Use shake-flask or HPLC methods to measure partition coefficients.

- Parameter adjustment : Refine computational models (e.g., COSMO-RS) using solvent-specific data.

- Structural analogs : Compare with related compounds (e.g., 4-(1H-1,2,4-triazol-1-yl)aniline) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.